Ginsenoside Rf

Descripción general

Descripción

Molecular Structure Analysis

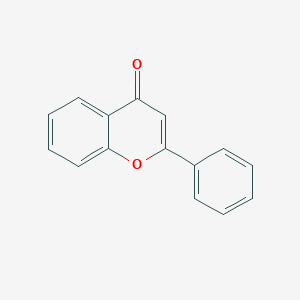

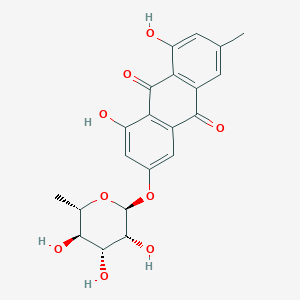

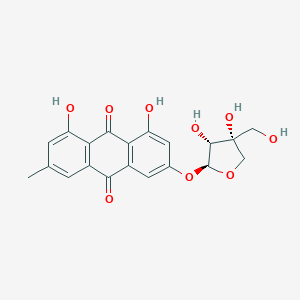

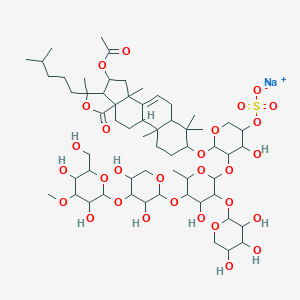

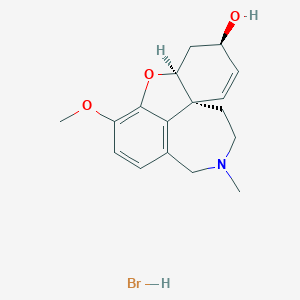

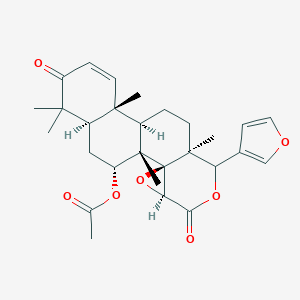

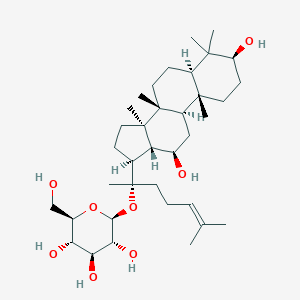

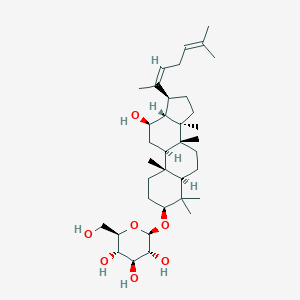

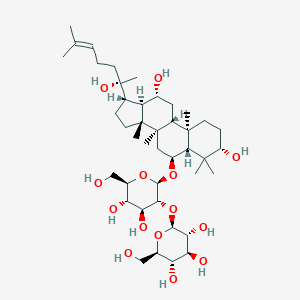

Ginsenoside Rf has a molecular formula of C42H72O14 and a molecular weight of 801.0 g/mol . It is a 12beta-hydroxy steroid, a 3beta-hydroxy steroid, a beta-D-glucoside, a disaccharide derivative, a ginsenoside, a tetracyclic triterpenoid, a 20-hydroxy steroid, and a 3beta-hydroxy-4,4-dimethylsteroid . It derives from a hydride of a dammarane .Aplicaciones Científicas De Investigación

Treatment for Inflammatory Bowel Disease (IBD)

- Field : Medical Science

- Application : Ginsenosides, the active components of Panax ginseng, have been found to have anti-inflammatory and immunomodulatory effects on IBD . They work by regulating the balance of immune cells, inhibiting the expression of cytokines, and activating certain receptors and signaling pathways .

- Methods : The application involves the consumption of ginseng, which contains the active ingredient ginsenosides .

- Results : Studies have shown that ginsenosides may serve as a potential novel therapeutic drug or health product additive in IBD prevention and treatment .

Biosynthesis and Metabolic Engineering

- Field : Biotechnology

- Application : The biosynthesis pathways of ginsenosides have been elucidated, making it possible to produce rare ginsenosides using synthetic biology techniques .

- Methods : This involves the identification of key enzymes involved in the biosynthetic pathways of rare ginsenosides, especially the glycosyltransferases (GTs), and the construction of microbial chassis for the production of rare ginsenosides .

- Results : The discovery of more GTs and improving their catalytic efficiencies are essential for the metabolic engineering of rare ginsenosides .

Neuroprotection

- Field : Neuroscience

- Application : Ginsenosides Rg2 and Rh1 have shown strong pharmacological activities in the nervous system, with protective effects on nerve cells .

- Methods : The application involves the consumption of ginseng, which contains the active ingredient ginsenosides .

- Results : Ginsenosides have been found to improve resistance to neuronal injury, modulate neural activity, resist cerebral ischemia/reperfusion injury, improve brain damage after eclampsia hemorrhage, improve memory and cognitive deficits, treat Alzheimer’s disease and vascular dementia, alleviate anxiety, pain, and inhibit ionic-like behavior .

Management of Neurodegenerative Disorders

- Field : Neuroscience

- Application : Ginsenosides have shown potential in the management of neurodegenerative disorders . They have been found to inhibit cell apoptosis, oxidative stress, inflammatory, and tumor activity .

- Methods : The application involves the consumption of ginseng, which contains the active ingredient ginsenosides .

- Results : Controlling these mechanisms enhances cognitive performance and safeguards the brain against neurodegenerative disorders .

Treatment of Cancer

- Field : Oncology

- Application : Ginsenosides have shown potential in the treatment of cancer . They have been found to have anti-cancer properties .

- Methods : The application involves the consumption of ginseng, which contains the active ingredient ginsenosides .

- Results : Ginsenosides have been found to have positive impacts on ameliorating various disease conditions and found it as a possible drug candidate .

Treatment of Amnesia

- Field : Neuroscience

- Application : Ginsenosides have been utilized for the treatment of nervous ailments like amnesia .

- Methods : They enhance cholinergic activity by promoting the uptake of choline, thus improving synaptic transmission .

- Results : Ginsenosides have been found to improve memory and cognitive deficits .

Management of Neurodegenerative Disorders

- Field : Neuroscience

- Application : Ginsenosides have shown potential in the management of neurodegenerative disorders . They have been found to inhibit cell apoptosis, oxidative stress, inflammatory, and tumor activity .

- Methods : The application involves the consumption of ginseng, which contains the active ingredient ginsenosides .

- Results : Controlling these mechanisms enhances cognitive performance and safeguards the brain against neurodegenerative disorders .

Treatment of Cancer

- Field : Oncology

- Application : Ginsenosides have shown potential in the treatment of cancer . They have been found to have anti-cancer properties .

- Methods : The application involves the consumption of ginseng, which contains the active ingredient ginsenosides .

- Results : Ginsenosides have been found to have positive impacts on ameliorating various disease conditions and found it as a possible drug candidate .

Treatment of Amnesia

- Field : Neuroscience

- Application : Ginsenosides have been utilized for the treatment of nervous ailments like amnesia .

- Methods : They enhance cholinergic activity by promoting the uptake of choline, thus improving synaptic transmission .

- Results : Ginsenosides have been found to improve memory and cognitive deficits .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-15-40(6)28(21)22(45)16-26-39(5)14-12-27(46)38(3,4)35(39)23(17-41(26,40)7)53-37-34(32(50)30(48)25(19-44)55-37)56-36-33(51)31(49)29(47)24(18-43)54-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21-,22+,23-,24+,25+,26+,27-,28-,29+,30+,31-,32-,33+,34+,35-,36-,37+,39+,40+,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIOUZHBUYLDHW-XUBRWZAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90904205 | |

| Record name | Ginsenoside Rf | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ginsenoside Rf | |

CAS RN |

52286-58-5 | |

| Record name | Ginsenoside Rf | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52286-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Rf | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052286585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ginsenoside Rf | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ginsenoside RF | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GINSENOSIDE RF | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOS8BON5YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.